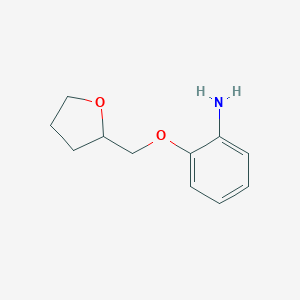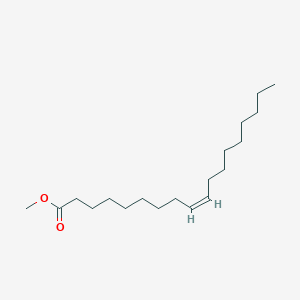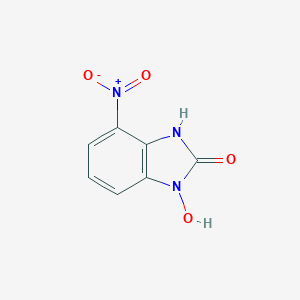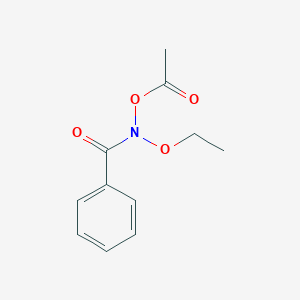
Diallyl pyrocarbonate
Descripción general
Descripción
Diallyl pyrocarbonate, also known as (Alloc)2O, is used as a reagent for the introduction of allyloxycarbonyl (Alloc or Aloc) protecting group to primary and secondary amines . In peptide synthesis, it is also used to protect amino acid functional groups due to its stability to the acidic and basic conditions .
Synthesis Analysis
Diallyl pyrocarbonate can be synthesized via urea transesterification with allyl alcohol over several metallic chlorides . The intermediate allyl carbamate (AC) is first generated via urea mono-alcoholysis with high yield, and subsequently, AC further reacts with another allyl alcohol molecule to produce Diallyl pyrocarbonate .
Molecular Structure Analysis
The molecular formula of Diallyl pyrocarbonate is C8H10O5 . Its structure is represented by the linear formula (CH2=CHCH2OCO)2O .
Chemical Reactions Analysis
Diallyl pyrocarbonate is used as a reagent for the introduction of allyloxycarbonyl (Alloc or Aloc) protecting group to primary and secondary amines . It is also used in peptide synthesis to protect amino acid functional groups due to its stability to the acidic and basic conditions .
Physical And Chemical Properties Analysis
Diallyl pyrocarbonate is a clear colorless to slightly pale yellow liquid . It has a molecular weight of 186.17 , a boiling point of 60 °C/0.05 mmHg , a density of 1.121 g/mL at 25 °C , and a refractive index of nD20 = 1.431 - 1.435 .
Aplicaciones Científicas De Investigación
Synthesis of Dialkyl Carbonates
Diallyl dicarbonate is an important organic compound and chemical intermediate in the synthesis of dialkyl carbonates . It’s considered a “green chemical” due to its moderate toxicity and biodegradability . The synthesis of dialkyl carbonates has been explored using CO or CO2 in phosgene-free processes .
Catalyst Design and Fabrication
Diallyl dicarbonate plays a significant role in catalyst design and fabrication . The unique physicochemical properties and versatility of dialkyl carbonates like Diallyl dicarbonate have been utilized in the design and fabrication of catalysts .
Fuel Additives
Dialkyl carbonates, including Diallyl dicarbonate, have been used as fuel additives . They can improve the performance and efficiency of fuels .
Solvents
Diallyl dicarbonate can be used as a solvent due to its unique physicochemical properties . It’s particularly useful in reactions where a non-polar solvent is required .
Production of Polymers
Diallyl dicarbonate plays a key role in the production of polymers, including polycarbonates and polyurethanes . It’s used in the production of transparent thermoplastic polycarbonates in optical applications .
Tsuji-Trost Allylation
Diallyl dicarbonate is widely used in Tsuji-Trost allylation . It promotes the formation of carbanions, boronates, phosphides, amides, and alkoxides . This compound is of great interest for the design of intramolecular decarboxylative asymmetric compounds .
Acrylate Agent
Diallyl dicarbonate is also used as an acrylate agent . It’s reactive in various chemical processes due to the presence of double bonds in the allyl groups .
Synthesis from Urea
Diallyl dicarbonate can be synthesized by consecutive nucleophilic acyl substitution reactions using two equivalents of allyl alcohol and urea . The monoallyl intermediate can be isolated and then separately converted to the diallyl product, or the whole process can be run in a single reactor .
Direcciones Futuras
Diallyl carbonates, including Diallyl pyrocarbonate, are important organic compounds and chemical intermediates with the label of “green chemicals” due to their moderate toxicity, biodegradability for human health and environment . They have unique physicochemical properties and versatility as reagents, and a variety of phosgene-free processes derived from CO or CO2 have been explored for the synthesis of dialkyl carbonates . This opens up substantial challenges and opportunities for future research associated with dialkyl carbonates .
Mecanismo De Acción
Target of Action
Diallyl dicarbonate primarily targets amines, alcohols, and thiols . The presence of double bonds in the allyl groups makes it reactive, allowing it to interact with these targets in various chemical processes .
Mode of Action
Diallyl dicarbonate interacts with its targets through a process known as Tsuji-Trost allylation . This process promotes the formation of carbanions, boronates, phosphides, amides, and alkoxides . These compounds act as in situ nucleophiles, increasing the reaction rate compared to allyl acetate .
Biochemical Pathways
The Tsuji-Trost allylation process affects various biochemical pathways. It leads to the formation of different compounds such as carbanions, boronates, phosphides, amides, and alkoxides . These compounds are of great interest for the design of intramolecular decarboxylate asymmetric compounds .
Pharmacokinetics
Its physical properties, such as being a colorless liquid with a pungent odor, having a density of 0991 g/mL, and being soluble in ethanol, methanol, toluene, and chloroform, may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties .
Result of Action
The interaction of Diallyl dicarbonate with its targets results in various chemical processes. One significant outcome is the production of polymers, including polycarbonates and polyurethanes . It is also used in the synthesis of a carbonaceous polymer characterized by high viscosity and transparency .
Propiedades
IUPAC Name |
prop-2-enoxycarbonyl prop-2-enyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O5/c1-3-5-11-7(9)13-8(10)12-6-4-2/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSSGIXTKVRGAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)OC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402700 | |
| Record name | Diallyl pyrocarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115491-93-5 | |
| Record name | Diallyl pyrocarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diallyl Pyrocarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




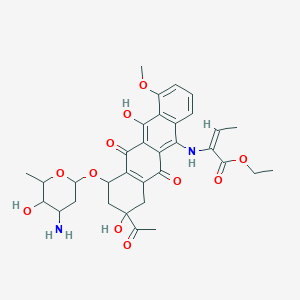
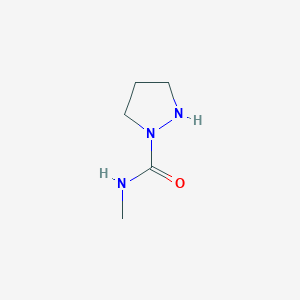

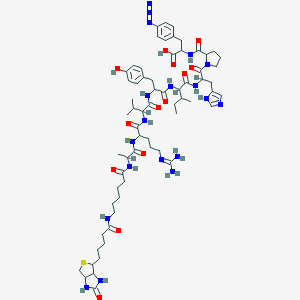

![Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene-](/img/structure/B55195.png)
![N,N-Dimethyl-4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;perchlorate](/img/structure/B55196.png)
